An In-depth Technical Guide to 4-Amino-2-fluoro-5-methylbenzonitrile: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-Amino-2-fluoro-5-methylbenzonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-fluoro-5-methylbenzonitrile (CAS No. 1357942-79-0), a fluorinated aromatic nitrile that has emerged as a critical intermediate in medicinal chemistry.[1] Its unique substitution pattern, featuring amino, fluoro, methyl, and cyano functional groups, renders it a versatile scaffold for the synthesis of complex therapeutic agents, particularly in oncology.[1] This document delves into the compound's physicochemical properties, detailed spectroscopic analysis, a robust synthesis protocol, and its applications in the development of targeted therapies such as kinase inhibitors. Furthermore, it offers essential safety and handling guidelines to ensure its proper use in a laboratory setting. The insights provided herein are intended to empower researchers and drug development professionals to effectively leverage this valuable building block in their scientific endeavors.
Compound Identification and Physicochemical Properties
4-Amino-2-fluoro-5-methylbenzonitrile is a solid, crystalline compound at room temperature, typically appearing as a white or off-white powder.[2][3] Its molecular structure and key identifiers are presented below.
| Property | Value | Source |
| CAS Number | 1357942-79-0 | [4] |
| Molecular Formula | C₈H₇FN₂ | [4] |
| Molecular Weight | 150.15 g/mol | [3][4] |
| IUPAC Name | 4-amino-2-fluoro-5-methylbenzonitrile | [4] |
| Synonyms | 2-Fluoro-4-amino-5-methylbenzonitrile | [4] |
| InChIKey | STKTWKBZHAFRNZ-UHFFFAOYSA-N | [4] |
| SMILES | CC1=CC(=C(C=C1N)F)C#N | [4] |
| Purity (Typical) | >99% | [3] |
A summary of key identifiers and properties for 4-Amino-2-fluoro-5-methylbenzonitrile.
Spectroscopic Characterization: A Detailed Analysis
The structural elucidation of 4-Amino-2-fluoro-5-methylbenzonitrile is unequivocally confirmed through a combination of spectroscopic techniques. The following sections provide a detailed interpretation of its nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule's carbon-hydrogen framework.
¹H NMR (Proton NMR):
A representative ¹H NMR spectrum of 4-Amino-2-fluoro-5-methylbenzonitrile would exhibit the following key signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3-7.5 | d | 1H | H-6 (aromatic) | The proton ortho to the electron-withdrawing cyano group and coupled to the adjacent fluorine atom. |
| ~6.4-6.6 | d | 1H | H-3 (aromatic) | The proton ortho to the electron-donating amino group and coupled to the adjacent fluorine atom. |
| ~4.0-5.0 | br s | 2H | -NH₂ | The amino protons, which are often broad due to quadrupole effects and chemical exchange. The chemical shift can vary with solvent and concentration. |
| ~2.1-2.3 | s | 3H | -CH₃ | The methyl protons, appearing as a singlet due to the absence of adjacent protons. |
Predicted ¹H NMR peak assignments for 4-Amino-2-fluoro-5-methylbenzonitrile.
¹³C NMR (Carbon NMR):
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 (d) | C-2 | Carbon directly attached to the highly electronegative fluorine atom, exhibiting a large one-bond carbon-fluorine coupling constant. |
| ~145-150 | C-4 | Carbon attached to the amino group, shifted downfield. |
| ~130-135 | C-6 | Aromatic carbon adjacent to the cyano group. |
| ~115-120 | C-5 | Aromatic carbon carrying the methyl group. |
| ~115-120 | -C≡N | The nitrile carbon, typically appearing in this region. |
| ~110-115 (d) | C-3 | Aromatic carbon coupled to the fluorine atom. |
| ~100-105 | C-1 | Aromatic carbon ipso to the cyano group. |
| ~15-20 | -CH₃ | The methyl carbon, appearing in the aliphatic region. |
Predicted ¹³C NMR peak assignments for 4-Amino-2-fluoro-5-methylbenzonitrile.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of the key functional groups within the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3400-3500 | N-H stretch | Primary Amine (-NH₂) | Medium |
| 3300-3400 | N-H stretch | Primary Amine (-NH₂) | Medium |
| 2220-2260 | C≡N stretch | Nitrile (-C≡N) | Strong, Sharp |
| 1600-1650 | N-H bend | Primary Amine (-NH₂) | Medium |
| 1500-1600 | C=C stretch | Aromatic Ring | Medium |
| 1200-1300 | C-F stretch | Aryl Fluoride | Strong |
| ~800-900 | C-H bend | Aromatic (out-of-plane) | Strong |
Characteristic FT-IR absorption bands for 4-Amino-2-fluoro-5-methylbenzonitrile.[5][6][7][8]
The presence of a sharp, strong peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[6] The pair of medium intensity bands in the 3300-3500 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of the primary amino group. The strong absorption in the 1200-1300 cm⁻¹ range is indicative of the C-F bond.[5][6][7][8]
Synthesis Protocol: A Reliable and Scalable Approach
The synthesis of 4-Amino-2-fluoro-5-methylbenzonitrile is typically achieved through a multi-step process. A common and effective route involves the cyanation of a corresponding bromo-aniline precursor. The following protocol is based on established methodologies for similar transformations.[9][10][11]
A generalized workflow for the synthesis of 4-Amino-2-fluoro-5-methylbenzonitrile.
Materials and Reagents
-
4-Bromo-3-fluoro-2-methylaniline (Starting Material)
-
Copper(I) Cyanide (CuCN) or Zinc Cyanide (Zn(CN)₂) (Cyanide Source)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., dppf)
-
Anhydrous Solvent (e.g., DMF, DMA, NMP)
-
Inert Gas (Nitrogen or Argon)
-
Standard Glassware for Organic Synthesis
Step-by-Step Procedure
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 4-bromo-3-fluoro-2-methylaniline (1.0 eq), copper(I) cyanide (1.2-1.5 eq), and the palladium catalyst (0.05-0.1 eq).
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via a syringe or cannula.
-
Reaction Execution: Heat the reaction mixture to a temperature between 120-150 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding an aqueous solution of ferric chloride and ammonia to complex with the excess cyanide.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-Amino-2-fluoro-5-methylbenzonitrile as a pure solid.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by the spectroscopic methods detailed in Section 2, as well as by melting point analysis and HPLC.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The strategic placement of the amino, fluoro, and cyano groups makes 4-Amino-2-fluoro-5-methylbenzonitrile a highly valuable building block in the synthesis of pharmacologically active molecules.[1]
Precursor to Kinase Inhibitors
A primary application of this compound is in the development of kinase inhibitors for cancer therapy.[12][13][14][15][16] The amino group serves as a key handle for derivatization, often forming a crucial hydrogen bond interaction within the hinge region of the kinase active site. The fluorinated benzonitrile moiety can be further elaborated to occupy other pockets of the ATP-binding site, contributing to both potency and selectivity.
The role of 4-Amino-2-fluoro-5-methylbenzonitrile in the synthesis of kinase inhibitors.
Inhibition of Cytochrome P450 Enzymes
In vitro studies have indicated that 4-Amino-2-fluoro-5-methylbenzonitrile may act as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[1] This property is a critical consideration in drug development, as it can influence the metabolism and pharmacokinetic profile of co-administered drugs. While this can present challenges in terms of drug-drug interactions, it also opens avenues for its use as a tool compound in metabolic studies or as a lead for designing drugs that require modulation of these enzymatic pathways.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-2-fluoro-5-methylbenzonitrile.
Hazard Identification
Based on data for structurally similar compounds, 4-Amino-2-fluoro-5-methylbenzonitrile is expected to be harmful if swallowed, in contact with skin, or if inhaled.[2][17] It may also cause skin and serious eye irritation.[17]
-
Acute Oral Toxicity: Harmful
-
Acute Dermal Toxicity: Harmful
-
Acute Inhalation Toxicity: Harmful
-
Skin Corrosion/Irritation: Causes skin irritation
-
Eye Damage/Irritation: Causes serious eye irritation
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17][18][19]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[17]
-
Handling: Avoid contact with skin, eyes, and clothing.[17][18][19] Avoid formation of dust and aerosols.[18][19] Wash hands thoroughly after handling.[17]
-
Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[19] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[18]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17][18]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19]
Conclusion
4-Amino-2-fluoro-5-methylbenzonitrile is a compound of significant interest to the medicinal chemistry and drug discovery communities. Its well-defined structure, reliable synthesis, and versatile reactivity make it an invaluable tool for the creation of novel therapeutics. This guide has provided a comprehensive technical overview, from its fundamental properties to its practical applications, to aid researchers in harnessing the full potential of this important chemical entity.
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